molecular formula C23H31N7O B1624490 Dutacatib CAS No. 501000-36-8

Dutacatib

Cat. No.: B1624490
CAS No.: 501000-36-8
M. Wt: 421.5 g/mol
InChI Key: IRWDVLZZYSYUAI-UHFFFAOYSA-N
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Description

Dutacatib is a cathepsin K inhibitor developed by Novartis. It has been studied for its potential in treating osteoporosis and cancer-induced bone diseases. This compound works by reversibly binding to the catalytic site of cathepsin K, blocking substrate binding and subsequent cleavage . It has also shown antiviral activity against SARS-CoV-2 .

Preparation Methods

The synthesis of Dutacatib involves several steps The key intermediate is N-[(2-cyano-4-(2,2-dimethylpropyl)amino)-5-pyrimidinyl]methyl-4-(4-methylpiperazin-1-yl)benzamideThe final step involves the coupling of the pyrimidine intermediate with 4-(4-methylpiperazin-1-yl)benzamide under specific reaction conditions .

Chemical Reactions Analysis

Dutacatib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups in the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrimidine ring and the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Dutacatib has several scientific research applications:

Mechanism of Action

Dutacatib exerts its effects by reversibly binding to the catalytic site of cathepsin K. This binding blocks the substrate from accessing the active site, thereby inhibiting the proteolytic activity of cathepsin K. This inhibition reduces bone resorption and has potential therapeutic effects in conditions like osteoporosis and cancer-induced bone diseases. Additionally, this compound has shown antiviral activity by inhibiting the SARS-CoV-2 3CL protease, which is essential for viral replication .

Comparison with Similar Compounds

Dutacatib is unique among cathepsin K inhibitors due to its specific binding affinity and reversible inhibition mechanism. Similar compounds include:

Properties

IUPAC Name

N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWDVLZZYSYUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964518
Record name N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501000-36-8
Record name Dutacatib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501000368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTACATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3M76J6S37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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